Di(1-adamantyl)chlorophosphine (CAS 157282-19-4) is a highly sterically hindered organophosphorus precursor utilized primarily for the synthesis of ultra-bulky, electron-rich phosphine ligands . Featuring two rigid, cage-like adamantyl groups bonded to a central electrophilic phosphorus atom, this solid-state compound provides an exceptional combination of extreme steric bulk and strong electron donation [1]. In procurement and chemical manufacturing, it serves as the foundational building block for the cataCXium ligand family and advanced P-stereogenic catalysts, enabling challenging transition-metal-catalyzed cross-coupling reactions that standard alkyl or aryl phosphines cannot facilitate[REFS-1, REFS-2].
Substituting Di(1-adamantyl)chlorophosphine with more common dialkylchlorophosphines, such as di-tert-butylchlorophosphine (tBu2PCl) or dicyclohexylchlorophosphine (Cy2PCl), fundamentally compromises both processability and downstream catalytic performance [REFS-1, REFS-2]. From a handling perspective, tBu2PCl is a highly sensitive, volatile liquid that complicates reactor charging and scale-up, whereas Di(1-adamantyl)chlorophosphine is a stable solid . Chemically, the rigid adamantyl cages provide a significantly larger Tolman cone angle and greater electron density than cyclohexyl or tert-butyl groups [1]. This rigid steric umbrella is non-negotiable for forcing palladium catalysts into the highly active mono-ligated Pd(0) state required to activate inert aryl chlorides; generic substitutes fail to provide the necessary steric pressure, resulting in catalyst dimerization and stalled reactions [1].
In industrial scale-up, the physical state of a phosphine precursor dictates the required engineering controls. Di(1-adamantyl)chlorophosphine is a crystalline solid with a melting point of 168–173 °C, allowing for straightforward weighing and solid-addition protocols under standard inert atmospheres . In stark contrast, the closest in-class comparator, di-tert-butylchlorophosphine (tBu2PCl), is a highly reactive liquid (bp ~150 °C) that poses severe pyrophoric hazards and requires rigorous Schlenk or specialized pumping techniques. This phase and stability difference significantly reduces the overhead cost and safety risks associated with manufacturing bulky phosphine ligands.
| Evidence Dimension | Physical state and handling requirements |
| Target Compound Data | Solid (mp 168–173 °C); standard inert handling |
| Comparator Or Baseline | tBu2PCl: Liquid (bp ~150 °C); highly reactive/pyrophoric requiring specialized liquid transfer |
| Quantified Difference | Phase shift from hazardous liquid to process-friendly solid |
| Conditions | Standard laboratory and pilot-plant scale-up environments |
Procuring a solid-state precursor eliminates the severe safety hazards and complex engineering controls required for pumping highly reactive liquid phosphines during scale-up.
The primary procurement driver for Di(1-adamantyl)chlorophosphine is its ability to impart extreme steric bulk to downstream catalysts. Computational assessments of Tolman cone angles demonstrate that ligands synthesized from this precursor, such as cataCXium A (PAd2Bu), achieve cone angles between 176° and 180° [1]. This is significantly larger than analogs derived from dicyclohexylchlorophosphine (Cy2PCl), such as PCy3, which exhibit cone angles of approximately 170° [1]. The rigid, cage-like structure of the adamantyl groups provides a broader and more inflexible steric umbrella than tert-butyl groups, which is critical for preventing catalyst deactivation via dimerization.
| Evidence Dimension | Tolman Cone Angle (θ) of downstream ligands |
| Target Compound Data | 176°–180° (e.g., PAd2Bu / cataCXium A) |
| Comparator Or Baseline | ~170° for cyclohexyl-derived analogs (e.g., PCy3) |
| Quantified Difference | 6°–10° increase in effective steric bulk |
| Conditions | Computational assessment of transition metal coordination environments |
The extreme steric bulk inherited from this precursor is mandatory for generating the highly active mono-ligated Pd(0) species needed for unactivated substrate coupling.
Beyond steric bulk, the adamantyl substituents provide greater electronic and kinetic stabilization to the resulting phosphine ligands than standard alkyl groups. Recent studies on P-stereogenic aminodiphosphanes reveal that the di(1-adamantyl)phosphino group is significantly more electron-releasing than the di-tert-butylphosphino group, favoring stable tautomeric forms [1]. Furthermore, the rigid adamantyl cage provides exceptional kinetic protection against oxidation; adamantyl-substituted phosphanes (e.g., MAdPHOS) required over 45 days to show significant mono-oxidation in air, outperforming less sterically hindered analogs that degrade rapidly under atmospheric conditions [1].
| Evidence Dimension | Ligand oxidation resistance and electron donation |
| Target Compound Data | Ad2P-derived ligands (e.g., MAdPHOS): >45 days for mono-oxidation in air |
| Comparator Or Baseline | tBu2P-derived analogs: Lower electron donation and faster atmospheric oxidation rates |
| Quantified Difference | Significant extension of bench stability and tautomeric control |
| Conditions | Atmospheric exposure during ligand synthesis and storage |
Catalysts derived from this compound offer a rare combination of extreme electron richness and high bench stability, reducing waste and improving reproducibility in catalytic workflows.
Di(1-adamantyl)chlorophosphine is the essential electrophilic building block for synthesizing di(1-adamantyl)alkylphosphines (cataCXium ligands). These ultra-bulky ligands are the premier choice for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings of highly deactivated or sterically hindered aryl chlorides, where standard cyclohexyl or tert-butyl phosphines fail to provide sufficient steric pressure for reductive elimination[REFS-1, REFS-3].
Due to its strong electron-donating properties and exceptional kinetic protection against oxidation, this precursor is ideal for constructing advanced P-stereogenic aminodiphosphanes (such as MAdPHOS). The adamantyl cages stabilize the required tautomeric forms and protect the phosphorus center, making it highly suitable for asymmetric rhodium- or nickel-catalyzed transformations [1].
In commercial manufacturing environments, the solid state and higher melting point (168–173 °C) of Di(1-adamantyl)chlorophosphine make it a highly practical procurement choice compared to liquid di-tert-butylchlorophosphine. It allows for safer, more reproducible reactor charging and mitigates the severe pyrophoric risks associated with liquid dialkylchlorophosphines .
Flammable;Corrosive